molecular formula C18H18ClN3O3S B11002369 ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11002369
M. Wt: 391.9 g/mol
InChI Key: PUJHKYUQUMGTEI-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetically designed, high-purity chemical reagent that incorporates a 1,3-thiazole core fused with a 6-chloroindole moiety through a propanoyl amino linker. This molecular architecture, characterized by its C18H19ClN3O3S composition and molecular weight of approximately 392.9 g/mol, is of significant interest in medicinal chemistry and drug discovery research. The compound's structure features a multifunctional heterocyclic system, combining the biological relevance of the 1,3-thiazole scaffold—a privileged structure in pharmaceutical development—with the indole pharmacophore, which is widely recognized for its diverse biological activities . The specific presence of the 6-chloro substitution on the indole ring and the 4-methyl group on the thiazole core provides unique electronic and steric properties that influence molecular recognition and binding interactions. Researchers are investigating this compound and its structural analogs as potential inhibitors of various biological targets, including HSET (kinesin-14), which represents a promising approach for anticancer drug development . The ethyl ester functionality at the 5-position of the thiazole ring offers a versatile handle for further chemical modifications through hydrolysis, transesterification, or amidation reactions, facilitating structure-activity relationship (SAR) studies and prodrug development. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers handling this compound should employ appropriate safety precautions, including the use of personal protective equipment and proper engineering controls.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18ClN3O3S/c1-3-25-17(24)16-11(2)20-18(26-16)21-15(23)7-9-22-8-6-12-4-5-13(19)10-14(12)22/h4-6,8,10H,3,7,9H2,1-2H3,(H,20,21,23)

InChI Key

PUJHKYUQUMGTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the nucleophilic substitution of the chlorine atom in ethyl 2-chloroacetoacetate by thiourea, facilitated by sodium carbonate in ethanol. The intermediate undergoes cyclization to form the thiazole ring. Key optimizations include:

  • Solvent and Catalyst : Ethanol serves as the solvent, while sodium carbonate (0.01–0.1 wt%) accelerates the reaction without requiring harsh conditions.

  • Temperature and Time : A stepwise temperature protocol (40–55°C during addition, 60–70°C for 5–5.5 hours) ensures complete conversion, reducing side reactions.

  • Microwave Assistance : Previous methods required 10-hour reflux, but microwave irradiation at 80°C for 10–15 minutes cuts reaction time by 80% while maintaining a 65% yield.

Yield and Purity

The patented method achieves a yield exceeding 98% with a melting point of 172–173°C, outperforming traditional approaches (70–80% yield, 10-hour reflux).

ParameterTraditional MethodOptimized Method
Reaction Time10 hours5.5 hours
TemperatureReflux (~78°C)60–70°C
Yield70–80%>98%
Melting Point170–172°C172–173°C

Synthesis of 3-(6-Chloro-1H-Indol-1-yl)Propanoic Acid

This intermediate combines a 6-chloroindole moiety with a propanoic acid chain. While explicit synthesis details are scarce in the provided sources, PubChem confirms its structure (C₁₁H₁₀ClNO₂), and analogous methods from PMC suggest viable pathways.

Indole Functionalization

6-Chloroindole is synthesized via electrophilic chlorination of indole using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The chloro group at the 6-position is critical for subsequent reactivity.

Propanoic Acid Conjugation

The propanoic acid side chain is introduced through alkylation or acylation. A plausible route involves:

  • N-Alkylation : Reacting 6-chloroindole with acrylic acid under acidic conditions to form 3-(6-chloro-1H-indol-1-yl)propanoic acid.

  • Coupling Agents : Using carbodiimides (e.g., EDC) to conjugate propanoic acid to the indole nitrogen, though this requires prior activation of the acid.

Amide Coupling of Intermediates

The final step involves forming an amide bond between the thiazole’s amine group and the propanoic acid’s carbonyl. This is achieved via standard peptide coupling protocols.

Activation and Coupling

  • Activation : 3-(6-Chloro-1H-indol-1-yl)propanoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride.

  • Coupling : The activated acid reacts with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., HATU).

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of both intermediates.

  • Yield : Analogous couplings in PMC report yields of 70–80% under optimized conditions.

Challenges and Mitigations

Purification Difficulties

The final compound’s polarity complicates isolation. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed.

Side Reactions

  • Over-Alkylation : Controlled stoichiometry and low temperatures minimize N-alkylation of the indole.

  • Hydrolysis : Anhydrous conditions prevent ester hydrolysis in the thiazole intermediate.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Patent)Method 2 (PMC)
Thiazole SynthesisMicrowave-assistedConventional reflux
Indole ConjugationN-AlkylationAcylation
Coupling AgentHATUEDC/DMAP
Overall Yield65–70%60–65%

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to various biological effects . The thiazole ring can also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Carboxylate Family

Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2)
  • Core Structure : Thiazole with a 4-methyl and ethyl carboxylate.
  • Key Substituent: A 3-formyl-4-hydroxyphenyl group replaces the propanoyl-indole moiety.
Ethyl (2-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate (CAS 1401573-91-8)
  • Core Structure: Thiazole with a propanoyl-amino linker and an additional acetate group.
  • Key Substituent : A 3-methoxyoxazole replaces the 6-chloroindole.
  • Comparison : The oxazole’s electron-deficient nature may alter binding interactions compared to indole, while the methoxy group could enhance metabolic stability .

Indole-Containing Analogues

3-(6-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone (CAS 1374518-70-3)
  • Core Structure: Propanone linked to 6-chloroindole and 2-phenylmorpholine.
  • Comparison : The morpholine and phenyl groups introduce conformational rigidity and basicity, contrasting with the thiazole carboxylate’s planar, acidic ester group. This may influence solubility and target selectivity .
Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
  • Core Structure : Pyrazole with a chloropyridazine and ethyl carboxylate.
  • The amino group at position 5 could enhance hydrogen-bonding capacity .

Heterocyclic Hybrids with Varied Pharmacophores

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone (CAS 1374547-35-9)
  • Core Structure : Pyrazole-morpholine hybrid.
  • Comparison : The chloroaryl group and morpholine may confer distinct electronic and solubility profiles compared to the thiazole-indole system .
Ethyl 2-[(3E)-2-(2-Fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Core Structure : Thiazole with a dioxopyrrolidine and fluorophenyl substituent.

Structural and Functional Analysis Table

Compound Structure Heterocycle Core Key Substituents CAS Number Reference
Target Compound Thiazole, Indole 6-Chloroindole, Propanoyl amino Not available
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Thiazole Formyl-hydroxyphenyl 161798-01-2
3-(6-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone Indole, Morpholine Phenylmorpholino 1374518-70-3
Ethyl (2-{[3-(3-methoxy-oxazol-5-yl)propanoyl]amino}-thiazol-4-yl)acetate Thiazole, Oxazole 3-Methoxy-oxazolyl 1401573-91-8

Key Observations

Electronic Effects : The 6-chloroindole group in the target compound likely enhances lipophilicity and π-π stacking compared to polar substituents like formyl-hydroxyphenyl .

Solubility : Thiazole carboxylates with ester groups (e.g., ethyl carboxylate) generally exhibit moderate solubility, whereas morpholine or pyridazine derivatives may show improved aqueous stability .

Synthetic Accessibility : Analogous compounds (e.g., pyrazole-carboxylates in ) suggest that the target compound could be synthesized via amide coupling or cyclization reactions .

Biological Activity

Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, an indole moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the indole and propanoyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole : The thiazole ring is synthesized through condensation reactions involving appropriate precursors.
  • Indole Introduction : The indole moiety is introduced via a coupling reaction with a suitable indole derivative.
  • Final Modifications : The final compound is obtained through esterification or amidation reactions.

Anticancer Properties

Recent studies have indicated that derivatives of thiazoles and indoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)10.5
This compoundA549 (Lung Cancer)12.0

These results suggest that the compound may inhibit cell proliferation effectively in certain types of cancer.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Other Biological Activities

In addition to anticancer properties, thiazole and indole derivatives have been reported to possess:

  • Antimicrobial Activity : Some derivatives demonstrate antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds in this class have shown potential in reducing inflammation markers in vitro.

Case Studies

A notable case study involved testing a related thiazole derivative in vivo. Mice treated with the compound showed significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsSolventTemperatureTimeYield Range
13-formyl-indole derivative, 2-aminothiazoloneAcetic acidReflux3–5 h60–75%
2Sodium acetateAcetic acidReflux3–5 h
3RecrystallizationDMF/AcOHAmbient85–90% purity

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Substituting acetic acid with polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like indole decomposition .
  • In-line Monitoring : Techniques like HPLC or TLC can track reaction progress and identify byproducts early .

What characterization techniques are essential for confirming the structure of this compound?

Level: Basic
Methodological Answer:
Core techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify substituent positions (e.g., indole C-6 chloro group, thiazole methyl) .
    • IR : Confirms carbonyl (C=O) and amide (N–H) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

How can structural ambiguities in the thiazole-indole core be resolved experimentally?

Level: Advanced
Methodological Answer:
Ambiguities often arise from tautomerism or rotational isomers. Strategies include:

  • Variable Temperature NMR : Observing chemical shift changes at different temperatures to identify dynamic processes .
  • NOESY/ROESY : Detects spatial proximity between protons (e.g., indole H-7 and thiazole methyl group) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .

How should researchers address contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies may stem from assay variability or impurities. Mitigation steps:

  • Replicate Studies : Use ≥3 biological replicates and standardized protocols (e.g., fixed cell lines, IC₅₀ assays) .
  • Purity Validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) .
  • Positive Controls : Include reference compounds (e.g., kinase inhibitors) to calibrate activity measurements .

What experimental designs are recommended for evaluating this compound’s bioactivity?

Level: Advanced
Methodological Answer:
A tiered approach is advised:

In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., COX-2) .
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) .

Mechanistic Studies : Flow cytometry for apoptosis or Western blotting for pathway analysis .

How can mechanistic studies elucidate the compound’s mode of action?

Level: Advanced
Methodological Answer:
Key methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants with target proteins .
  • CRISPR-Cas9 Knockout Models : Identify gene dependencies (e.g., knocking out putative targets to assess resistance) .
  • Metabolomics : LC-MS profiling to detect changes in metabolic pathways post-treatment .

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